![molecular formula C21H22BrFN6OS B445608 2-({5-[1-(4-BROMOANILINO)ETHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[1-(4-FLUOROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE](/img/structure/B445608.png)
2-({5-[1-(4-BROMOANILINO)ETHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[1-(4-FLUOROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({5-[1-(4-bromoanilino)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide is a complex organic compound that features a triazole ring, a bromoaniline moiety, and a fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[1-(4-bromoanilino)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Bromoaniline Moiety: The bromoaniline group is introduced via a nucleophilic substitution reaction, where a bromoaniline derivative reacts with an electrophilic intermediate.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a condensation reaction with an aldehyde or ketone derivative.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving thiol and hydrazide intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms.
Reduction: Reduction reactions can occur at the triazole ring and the bromoaniline moiety.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amine derivatives.
科学的研究の応用
2-({5-[1-(4-bromoanilino)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide has several research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and the bromoaniline moiety are key functional groups that enable binding to these targets, leading to inhibition or activation of biological pathways. The fluorophenyl group enhances the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
- **2-({5-[1-(4-bromoanilino)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- **Ethyl (4-bromoanilino)acetate
Uniqueness
Compared to similar compounds, 2-({5-[1-(4-bromoanilino)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide stands out due to the presence of the fluorophenyl group, which enhances its chemical stability and potential biological activity. The combination of the triazole ring and the bromoaniline moiety also contributes to its unique reactivity and application potential.
特性
分子式 |
C21H22BrFN6OS |
|---|---|
分子量 |
505.4g/mol |
IUPAC名 |
2-[[5-[1-(4-bromoanilino)ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[1-(4-fluorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C21H22BrFN6OS/c1-13(15-4-8-17(23)9-5-15)25-26-19(30)12-31-21-28-27-20(29(21)3)14(2)24-18-10-6-16(22)7-11-18/h4-11,14,24H,12H2,1-3H3,(H,26,30) |
InChIキー |
ABMHKGYIAUSPDG-UHFFFAOYSA-N |
SMILES |
CC(C1=NN=C(N1C)SCC(=O)NN=C(C)C2=CC=C(C=C2)F)NC3=CC=C(C=C3)Br |
正規SMILES |
CC(C1=NN=C(N1C)SCC(=O)NN=C(C)C2=CC=C(C=C2)F)NC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


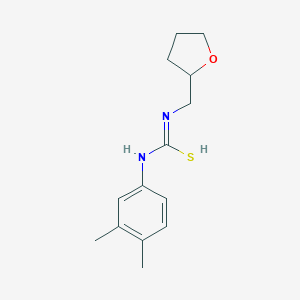

![ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-5-[(4-METHOXYANILINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B445530.png)

![1-amino-N-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B445532.png)
![N-(4-{N-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B445534.png)
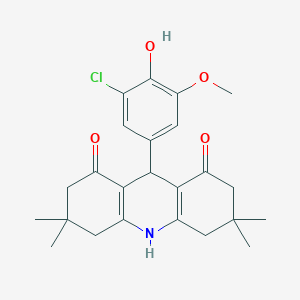
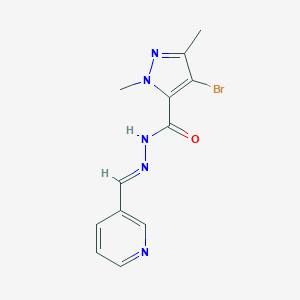
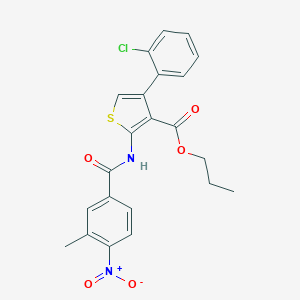
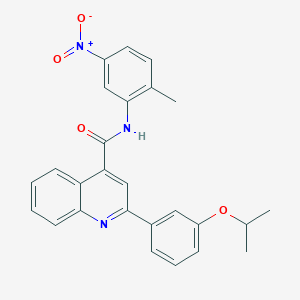

![2-(1-adamantyl)-N'-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide](/img/structure/B445544.png)
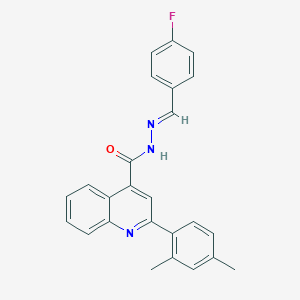
![Propyl 2-[(cyclobutylcarbonyl)amino]-4-(4-cyclohexylphenyl)-3-thiophenecarboxylate](/img/structure/B445550.png)
